3-Azetidinol, 1-(diphenylmethyl)-, 3-(4-methylbenzenesulfonate)
Overview
Description
3-Azetidinol, 1-(diphenylmethyl)-, 3-(4-methylbenzenesulfonate) is a chemical compound with the molecular formula C23H23NO3S and a molecular weight of 393.5 g/mol . This compound is known for its unique structure, which includes an azetidine ring, a diphenylmethyl group, and a 4-methylbenzenesulfonate group. It is primarily used in scientific research and has various applications in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Azetidinol, 1-(diphenylmethyl)-, 3-(4-methylbenzenesulfonate) typically involves the reaction of azetidine with diphenylmethyl chloride and 4-methylbenzenesulfonyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to facilitate the formation of the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, it is likely that the synthesis follows similar routes as those used in laboratory settings, with optimizations for scale-up and efficiency. The use of high-purity reagents and controlled reaction conditions is essential to ensure the quality and yield of the final product.
Chemical Reactions Analysis
Types of Reactions
3-Azetidinol, 1-(diphenylmethyl)-, 3-(4-methylbenzenesulfonate) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of alcohols or amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonate group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols or amines.
Scientific Research Applications
3-Azetidinol, 1-(diphenylmethyl)-, 3-(4-methylbenzenesulfonate) has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition or protein binding.
Industry: The compound can be used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 3-Azetidinol, 1-(diphenylmethyl)-, 3-(4-methylbenzenesulfonate) involves its interaction with specific molecular targets, such as enzymes or receptors. The diphenylmethyl group can enhance binding affinity to target proteins, while the azetidine ring may contribute to the compound’s stability and reactivity. The sulfonate group can also play a role in the compound’s solubility and overall pharmacokinetic properties .
Comparison with Similar Compounds
Similar Compounds
- 1-Benzhydrylazetidin-3-yl 4-methylbenzenesulfonate
- 3-Azetidinol, 1-(diphenylmethyl)-, 3-(4-methylbenzenesulfonate)
Uniqueness
3-Azetidinol, 1-(diphenylmethyl)-, 3-(4-methylbenzenesulfonate) is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit enhanced stability, reactivity, and binding affinity, making it a valuable tool in various research applications .
Biological Activity
3-Azetidinol, 1-(diphenylmethyl)-, 3-(4-methylbenzenesulfonate) is a compound that has garnered attention due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies that highlight its efficacy in various biological contexts.
- Molecular Formula : C16H17NO4S
- Molecular Weight : 335.37 g/mol
- CAS Number : 18621-17-5
- IUPAC Name : 1-(Diphenylmethyl)-3-(4-methylbenzenesulfonate)azetidin-2-one
Biological Activity Overview
The biological activity of azetidinone derivatives, including 3-Azetidinol, has been extensively studied. These compounds are known for their diverse pharmacological effects, including:
- Antimicrobial Activity : Azetidinones have shown significant antibacterial properties. A study indicated that certain azetidinone derivatives exhibited effective inhibition against various bacterial strains, suggesting potential as antibiotic agents .
- Antiviral Activity : Research has demonstrated that azetidinone compounds can inhibit the replication of viruses such as coronaviruses and influenza. For instance, some derivatives have shown moderate inhibitory activity against human coronavirus (EC50 = 45 µM) and influenza A virus (EC50 = 8.3 µM) .
- Anticancer Properties : Azetidinones have been evaluated for their anticancer potential. Compounds with this structure have been found to induce apoptosis in cancer cell lines such as breast and prostate cancers. Notably, specific azetidinone derivatives demonstrated potent antiproliferative effects against MCF-7 and MDA-MB-231 human breast carcinoma cells at nanomolar concentrations .
The mechanisms through which 3-Azetidinol exerts its biological effects include:
- Inhibition of Enzymatic Activity : Azetidinones can act as inhibitors of key enzymes involved in cellular processes, including those related to cancer cell proliferation and viral replication.
- Modulation of Cell Signaling Pathways : These compounds may interfere with signaling pathways critical for cell survival and proliferation, leading to enhanced apoptosis in malignant cells.
Case Studies
-
Antibacterial Efficacy :
- A study assessed the antibacterial activity of various azetidinone derivatives against Gram-positive and Gram-negative bacteria. The results indicated that specific modifications in the azetidinone structure significantly enhanced antibacterial potency.
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Antiviral Screening :
- In another research effort, a series of azetidinone compounds were tested for antiviral activity against a panel of RNA and DNA viruses. The findings revealed that certain derivatives not only inhibited viral replication but also showed low cytotoxicity to host cells.
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Anticancer Activity :
- An investigation into the anticancer effects of azetidinone derivatives highlighted their ability to induce apoptosis in cancer cell lines through the activation of caspase pathways. This study provided insights into the structure-activity relationship (SAR) that could guide future drug design.
Summary Table of Biological Activities
Properties
IUPAC Name |
(1-benzhydrylazetidin-3-yl) 4-methylbenzenesulfonate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23NO3S/c1-18-12-14-22(15-13-18)28(25,26)27-21-16-24(17-21)23(19-8-4-2-5-9-19)20-10-6-3-7-11-20/h2-15,21,23H,16-17H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GMFIVTJDNKVZIG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OC2CN(C2)C(C3=CC=CC=C3)C4=CC=CC=C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23NO3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401173359 | |
Record name | 3-Azetidinol, 1-(diphenylmethyl)-, 3-(4-methylbenzenesulfonate) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401173359 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
393.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
36476-80-9 | |
Record name | 3-Azetidinol, 1-(diphenylmethyl)-, 3-(4-methylbenzenesulfonate) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=36476-80-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Azetidinol, 1-(diphenylmethyl)-, 3-(4-methylbenzenesulfonate) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401173359 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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